molecular formula C6H13NO3S B8763332 S-(2-Hydroxyethyl)-DL-homocysteine CAS No. 2598-44-9

S-(2-Hydroxyethyl)-DL-homocysteine

Cat. No.: B8763332
CAS No.: 2598-44-9
M. Wt: 179.24 g/mol
InChI Key: WKECILUJKOJNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Hydroxyethyl)-DL-homocysteine is a useful research compound. Its molecular formula is C6H13NO3S and its molecular weight is 179.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

2598-44-9

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-amino-4-(2-hydroxyethylsulfanyl)butanoic acid

InChI

InChI=1S/C6H13NO3S/c7-5(6(9)10)1-3-11-4-2-8/h5,8H,1-4,7H2,(H,9,10)

InChI Key

WKECILUJKOJNGE-UHFFFAOYSA-N

Canonical SMILES

C(CSCCO)C(C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To D,L-homocysteine (6.69 g, 49.4 mmol) was added 2N aqueous potassium hydroxide (32 mL) and the resulting solution was cooled to 0° C. 2-Bromoethanol (4.2 mL, 59.3 mmol) in ethanol (56 mL) was then added dropwise and the reaction mixture was allowed to warm to 25° C. After 18 h the reaction mixture was acidified to pH 5 and concentrated to give 2-(amino)4-[(2-hydroxyethyl)sulfanyl]butanoic acid (WO 9808823 ) as a white paste. To this material was added water (110 mL) and dioxane (110 mL) and triethylanine (20.7 mL, 148 mmol) and to the resulting solution was added 4-(2-butynyloxy)phenylsulfonyl chloride (14.2 g, 54.3 mmol). After 20h the reaction mixture was acidified to pH 1 with 1N aqueous hydrochloric acid and extracted with dichloromethane (3+). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated in vacuo to give 2-({[4-(2-butynyloxy)phenyl]sulfonyl}amino)4-[(2-hydroxyethyl)sulfanyl]butanoic acid as an oil (20.8 g). Electrospray Mass Spec 385.8 (M−H)−.
Quantity
6.69 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Two

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